molecular formula C8H6ClF3O3S B1440971 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1146355-33-0

3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B1440971
CAS No.: 1146355-33-0
M. Wt: 274.65 g/mol
InChI Key: JCJFHWJIWNJCOC-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a pre-functionalized benzene ring. One common method is the sulfonylation of 3-methoxy-5-(trifluoromethyl)benzene using chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonyl Hydrides: Formed by the reduction of the sulfonyl chloride group.

    Formyl or Carboxyl Derivatives: Formed by the oxidation of the methoxy group

Scientific Research Applications

Organic Synthesis

Role in Synthesis:
Sulfonyl chlorides are pivotal in organic chemistry for introducing sulfonyl groups into molecules. The introduction of the trifluoromethyl group enhances the electronic properties of the resulting compounds, making them more reactive and selective in further reactions.

Case Study: Synthesis of Sulfonamides
One notable application is in the synthesis of sulfonamides. For instance, 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride has been used to synthesize N-Isopropyl-N-piperidin-4-yl-3-trifluoromethyl-benzenesulfonamide through a reaction with amines under controlled conditions. This compound demonstrated an 83% yield, showcasing its efficiency in producing complex structures with potential pharmaceutical applications .

Pharmaceutical Applications

Inhibitors Development:
The compound serves as a precursor for developing selective inhibitors for various biological targets. Research indicates that derivatives formed from this sulfonyl chloride have shown promise as reversible inhibitors of lysine-specific demethylase 1 (LSD1), which is implicated in several cancers .

Table 1: Examples of Pharmaceutical Compounds Derived from this compound

Compound NameYield (%)Reaction Conditions
N-Isopropyl-N-piperidin-4-yl-3-trifluoromethyl-benzenesulfonamide83DCE, room temperature, 24 hours
8-[3-(trifluoromethyl)phenyl]sulfonyl}-2,8-diazaspiro[4.5]decan-1-one53DCM, triethylamine, 16 hours

Agrochemical Applications

Pesticide Synthesis:
The compound has also been explored in the synthesis of agrochemicals, particularly pesticides. Its ability to introduce trifluoromethyl groups enhances the biological activity of the resulting compounds, making them more effective against pests.

Case Study: Trifluoromethylpyridines
Research has shown that trifluoromethylpyridines derived from sulfonyl chlorides exhibit increased potency as agrochemicals. These compounds are synthesized through reactions involving this compound and have been evaluated for their effectiveness against various agricultural pests .

Analytical Chemistry

Use in Analytical Methods:
In analytical chemistry, this sulfonyl chloride is utilized for derivatization purposes, enhancing the detection of specific analytes in complex mixtures. Its reactivity allows for the formation of stable derivatives that can be easily analyzed using techniques like HPLC and GC-MS.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of covalent bonds with the nucleophiles, resulting in the substitution of the chloride atom. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride group, making the compound more reactive compared to non-fluorinated analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both a methoxy group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in chemical and biological systems .

Biological Activity

3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the trifluoromethyl group and the sulfonyl chloride moiety contributes to its unique chemical properties, influencing its interactions with biological targets.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C7H6ClF3O3S\text{C}_7\text{H}_6\text{ClF}_3\text{O}_3\text{S}

This structure indicates the presence of a methoxy group, a trifluoromethyl group, and a sulfonyl chloride functional group, which are critical for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl chloride group can act as an electrophile, capable of forming covalent bonds with nucleophilic sites in proteins, enzymes, and other biomolecules. This interaction can lead to modulation of biological pathways, potentially affecting cellular functions such as proliferation, apoptosis, and metabolic processes.

Antimicrobial Activity

Research indicates that compounds containing sulfonyl chloride groups exhibit significant antimicrobial properties. For instance, studies have shown that related benzenesulfonate derivatives demonstrate high activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.39 to 6.25 mg/L . The introduction of trifluoromethyl groups has been associated with enhanced potency against these pathogens .

Anticancer Potential

The anticancer activity of compounds similar to this compound has also been explored. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For example, some compounds showed IC50 values lower than standard chemotherapeutics like Doxorubicin .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several benzenesulfonate derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds with these modifications had MIC values significantly below cytotoxic thresholds in normal human fibroblasts, suggesting a favorable therapeutic index .
  • Cytotoxicity Assessment : In another study focusing on anticancer activity, derivatives were tested against multiple human cancer cell lines. Notably, compounds showed IC50 values indicating potent cytotoxicity compared to established drugs, highlighting their potential as novel anticancer agents .

Research Findings

Activity Type Target Organisms/Cells MIC/IC50 Values Reference
AntimicrobialStaphylococcus aureus0.39–3.12 mg/L
Enterococcus faecalis6.25 mg/L
AnticancerA549 (lung cancer)IC50 = 44.4 μM
HCT116 (colon cancer)IC50 = 22.4 μM

Properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O3S/c1-15-6-2-5(8(10,11)12)3-7(4-6)16(9,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJFHWJIWNJCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693493
Record name 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146355-33-0
Record name 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Methoxy-5-trifluoromethyl-phenylamine (10 g, 54 mmol) was mixed with trifluoroacetic acid (100 mL) in a 250 mL flask. After being cooled to 0° C., to the mixture was slowly added concentrated hydrochloric acid (10 mL), and then added a solution of sodium nitrite (4.7 g, 68 mmol) in water (5 mL) dropwise over 20 min at 0° C. The mixture was stirred for another 10 minutes after the addition and then poured into a stirred mixture of acetic acid (120 mL), sulfurous acid (0.94 N aqueous sulfur dioxide solution, 120 mL), copper(II) chloride (9.2 g) and copper(I) chloride (100 mg) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 15 hours, and then water (200 mL) was added. The aqueous layer was extracted with ethyl acetate (100 mL×3). The combined organic layers were dried over sodium sulfate, filtered through a glass funnel and concentrated in vacuo. The residue was purified by column chromatography (20% ethyl acetate in petroleum ether) to afford 3-methoxy-5-trifluoromethyl-benzenesulfonyl chloride (3.9 g, 26.4%) as a white solid (reference: Cherney, R. J. et al., J. Med. Chem. 46 (2003) 1811). 1H NMR (400 MHz, CDCl3) δ ppm 7.89 (s, 1 H); 7.70 (s, 1 H); 7.50 (s, 1 H); 4.00 (s, 3 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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